
(4-(Thiophen-3-yl)phenyl)methanol
Übersicht
Beschreibung
“(4-(Thiophen-3-yl)phenyl)methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Hydrogen Production via Methanol Thermochemical Conversion
Research has identified methanol as a significant hydrogen carrier that can produce high-purity hydrogen, highlighting the importance of catalyst development and reactor technology in enhancing hydrogen production efficiency. Copper-based catalysts, noted for their activity and selectivity towards CO2, are central to this discussion, despite challenges with deactivation and stability. Innovations in reactor designs, such as porous copper fiber sintered-felt and monolith structures, have been explored to improve performance and energy efficiency, underscoring the potential of methanol in the hydrogen economy (García et al., 2021).
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Its presence, initially discovered during thermal aging tests of oil-immersed insulating papers, has since been confirmed in field samples. This application of methanol underscores its role as an indicator of cellulosic insulation degradation, contributing to the maintenance and reliability of power infrastructure (Jalbert et al., 2019).
Catalysis and Methanol Oxidation
The role of methanol in catalytic processes, particularly in fuel cells and as a clean-burning fuel, emphasizes the significance of understanding its oxidation mechanisms. Research has delved into the optimization of catalysts for methanol oxidation, exploring the impact of various metals and alloys to enhance selectivity and reduce emissions. This area of study is crucial for the advancement of methanol as a sustainable alternative fuel source (Heinzel & Barragán, 1999).
Methanol in Spark Ignition Engines
The utilization of methanol in internal combustion engines presents an opportunity to reduce vehicular emissions and improve fuel efficiency. Studies have analyzed the properties of methanol from the perspective of spark ignition (SI) and compression ignition (CI) engines, demonstrating methanol's potential as a primary fuel or additive. This research contributes to the ongoing effort to develop more environmentally friendly and efficient automotive technologies (Kowalewicz, 1993).
Eigenschaften
IUPAC Name |
(4-thiophen-3-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJEXSFOWCTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569821 | |
| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Thiophen-3-yl)phenyl)methanol | |
CAS RN |
160278-20-6 | |
| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



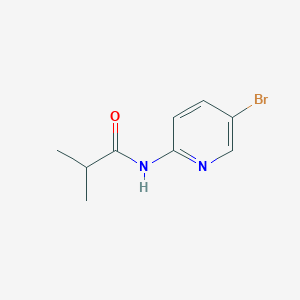
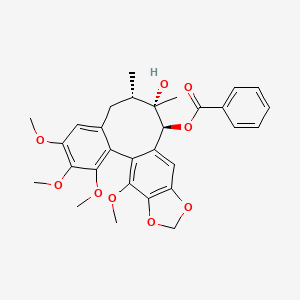
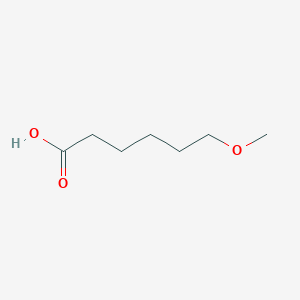
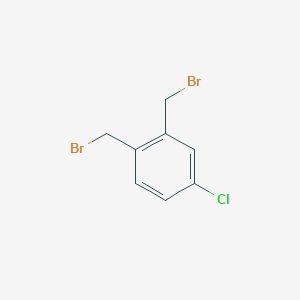
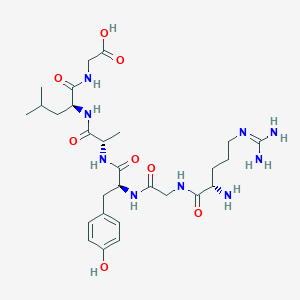
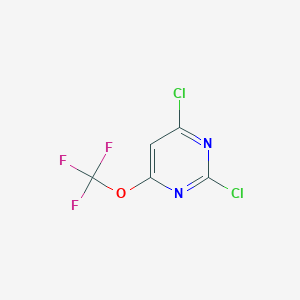
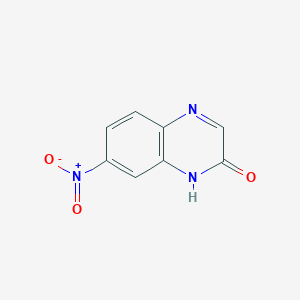
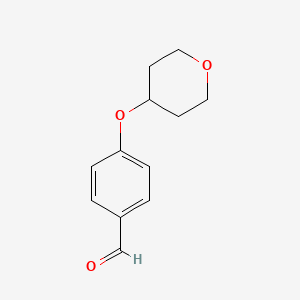
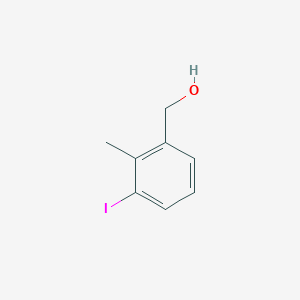
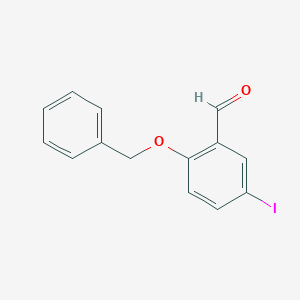
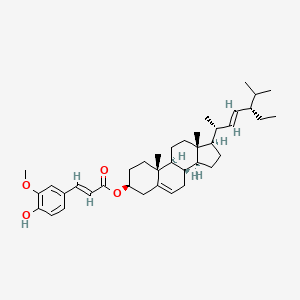
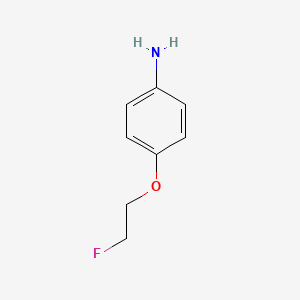
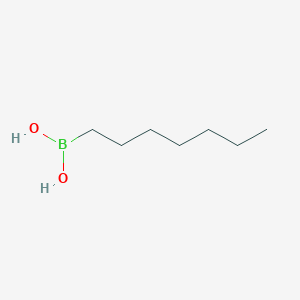
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)